Allyl cinnamate

acaricide development tick control structure–activity relationship

Allyl cinnamate (CAS 1866-31-5) is a cinnamic acid ester formed by esterification of cinnamic acid with allyl alcohol, bearing the molecular formula C₁₂H₁₂O₂ and a molecular weight of 188.22 g/mol. It presents as a colourless to pale yellow, slightly viscous liquid with a characteristic fruity, peach-apricot aroma and a density of 1.053 g/mL at 25 °C.

Molecular Formula C12H12O2
Molecular Weight 188.22 g/mol
CAS No. 1866-31-5
Cat. No. B045370
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAllyl cinnamate
CAS1866-31-5
Synonyms3-Phenyl-2-propenoic Acid 2-Propenyl Ester;  Cinnamic Acid Allyl ester;  Allyl Cinnamate;  NSC 20972
Molecular FormulaC12H12O2
Molecular Weight188.22 g/mol
Structural Identifiers
SMILESC=CCOC(=O)C=CC1=CC=CC=C1
InChIInChI=1S/C12H12O2/c1-2-10-14-12(13)9-8-11-6-4-3-5-7-11/h2-9H,1,10H2/b9-8+
InChIKeyKCMITHMNVLRGJU-CMDGGOBGSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearancePowder
Solubilityinsoluble in water; soluble in oils, Miscible (in ethanol)

Structure & Identifiers


Interactive Chemical Structure Model





Allyl Cinnamate (CAS 1866-31-5): Procurement-Relevant Physicochemical and Regulatory Baseline


Allyl cinnamate (CAS 1866-31-5) is a cinnamic acid ester formed by esterification of cinnamic acid with allyl alcohol, bearing the molecular formula C₁₂H₁₂O₂ and a molecular weight of 188.22 g/mol . It presents as a colourless to pale yellow, slightly viscous liquid with a characteristic fruity, peach-apricot aroma and a density of 1.053 g/mL at 25 °C . The compound is insoluble in water (calculated solubility: 92.3 mg/L at 25 °C) but miscible with alcohol and oils, with a log KOW of 3.2 and a vapour pressure of 0.003 mm Hg at 20 °C . It carries FEMA number 2022, JECFA number 19, and has been evaluated by JECFA with no safety concern at current estimated dietary intakes . The 2024 RIFM safety assessment cleared all seven human health endpoints (genotoxicity, repeated dose toxicity, reproductive toxicity, skin sensitization, photoirritation/photoallergenicity, local respiratory toxicity, and environmental toxicity) using target data, read-across, and/or TTC . The worldwide volume of use is estimated at 1.1–10 metric tons per year (IFRA, 2019) .

Why Allyl Cinnamate Cannot Be Simply Replaced by Another Cinnamate Ester in R&D or Production


Cinnamate esters share a common cinnamoyl core, yet the identity of the esterifying alcohol radically alters physicochemical, biological, and materials-science performance profiles in ways that preclude generic substitution. Methyl cinnamate is a crystalline solid at ambient temperature (mp 34–38 °C), whereas allyl cinnamate is a free-flowing liquid, imposing fundamentally different handling, dissolution, and formulation workflows . The allyl moiety in allyl cinnamate introduces a second reactive double bond—an electron-donor olefin absent in methyl, ethyl, and benzyl cinnamates—conferring a bifunctional monomer architecture that enables alternating cyclocopolymerization; this property is structurally impossible for its simpler ester analogs . In biological assays, the same allyl group drives a distinct potency rank order: allyl cinnamate was the most toxic cinnamate derivative tested against Haemaphysalis longicornis nymphs (LC₅₀ = 0.055 mg/cm²), outperforming benzyl, isopropyl, isobutyl, and isoamyl cinnamates in a head-to-head structure–activity study . Even within the same application domain—biocide potentiation—allyl cinnamate combined with lactic acid delivered the highest log reduction against sessile E. coli (2.98 ± 0.76 log CFU·cm⁻²) among ten tested phytochemicals, a performance not matched by methyl cinnamate, cinnamic acid, or hydrocinnamic acid under identical conditions . These orthogonal differentiators across physical state, macromolecular reactivity, and biological potency mean that substituting allyl cinnamate with a generic cinnamate ester without re-optimization will predictably alter or invalidate experimental and process outcomes.

Allyl Cinnamate Quantitative Differentiation Evidence: Comparator-Anchored Data for Scientific Selection and Procurement


Acaricidal Potency: Allyl Cinnamate Is the Most Toxic Cinnamate Derivative Against Haemaphysalis longicornis Nymphs in a Direct Head-to-Head SAR Study

In a structure–activity relationship study evaluating cinnamate derivatives against Haemaphysalis longicornis nymphs (a known vector for Severe Fever with Thrombocytopenia Syndrome virus), allyl cinnamate exhibited the most potent toxicity among all tested cinnamate esters. The LC₅₀ of allyl cinnamate was 0.055 mg/cm², whereas the primary constituents of Alpinia galanga oil—ethyl cinnamate, ethyl methoxycinnamate, and methyl cinnamate—required a substantially higher concentration of 0.32 mg/cm² each to achieve 100% mortality . The study directly compared allyl cinnamate against benzyl cinnamate, isopropyl cinnamate, isobutyl cinnamate, and isoamyl cinnamate under identical residual contact bioassay conditions, confirming allyl cinnamate as the most potent derivative . Furthermore, allyl cinnamate at 50 mg/mL completely suppressed egg hatching of H. longicornis and was minimally toxic against non-target earthworms (Eisenia fetida), indicating a favourable selectivity window .

acaricide development tick control structure–activity relationship cinnamate esters

Contact Insecticidal Activity: Allyl Cinnamate Exhibits Potency Comparable to the Organophosphate Standard Dichlorvos Against Sitophilus oryzae

In a comprehensive residual toxicity bioassay screening 41 structurally related compounds against adult rice weevils (Sitophilus oryzae), allyl cinnamate demonstrated an LD₅₀ of 0.0003 mg/cm², which was statistically comparable to the conventional organophosphate acaricide/insecticide dichlorvos (LD₅₀ = 0.00025 mg/cm²) at 48 h . This potency was one to two orders of magnitude greater than other active compounds identified in the same screen, including benzaldehyde, β-caryophyllene, cinnamonitrile, hydrocinnamyl acetate, (E)-4-hydroxycinnamic acid, and α-terpineol, which exhibited LD₅₀ values in the range of 0.003–0.009 mg/cm² . The study also examined vapour-phase toxicity and concluded that the effect was largely due to vapour-phase action in closed containers, indicating dual contact and fumigant activity .

stored-product pest control contact insecticide rice weevil dichlorvos benchmark

Biocide Potentiation: Allyl Cinnamate Plus Lactic Acid Delivers the Highest Log Reduction Against Sessile E. coli Among Ten Tested Phytochemicals

In a study assessing the ability of ten cinnamic phytochemicals and derivatives to potentiate two commonly used biocides (cetyltrimethylammonium bromide [CTAB] and lactic acid [LA]), the combination of LA with allyl cinnamate produced the highest bactericidal efficacy against early sessile Escherichia coli, achieving a reduction of 2.98 ± 0.76 log CFU·cm⁻² . This performance exceeded all other LA–phytochemical combinations tested, including LA with cinnamic acid, hydrocinnamic acid, α-methylcinnamic acid, and α-fluorocinnamic acid, which showed FICI ≤ 1 for E. coli and S. aureus but did not match the log reduction magnitude of the allyl cinnamate combination . Additionally, allyl cinnamate combined with CTAB produced a 2.20 ± 0.07 log CFU·cm⁻² reduction against sessile E. coli—the highest value for any CTAB–phytochemical pairing in the study . Notably, the study excluded allyl cinnamate from standalone antimicrobial screening because its activity was limited to E. coli; however, its potentiation capacity proved decisively superior .

biocide formulation surface disinfection antimicrobial synergy biofilm control

Bifunctional Monomer Architecture: Allyl Cinnamate Is Unique Among Common Cinnamate Esters in Enabling Alternating Cyclocopolymerization via Donor–Acceptor Double Bond Pairing

Allyl cinnamate possesses two chemically distinct carbon–carbon double bonds within a single molecule: an electron-donor allyl double bond and an electron-acceptor cinnamic (β-phenylacryl) double bond . This donor–acceptor (D–A) bifunctional architecture is absent in methyl cinnamate, ethyl cinnamate, and benzyl cinnamate, which contain only the cinnamic double bond and cannot participate in the same type of alternating cyclocopolymerization . In radical copolymerization with styrene in methyl ethyl ketone at 60 °C using AIBN initiator, allyl cinnamate forms copolymers with compositions close to equimolar across a wide feed ratio range (AC/St = 0.43–2.33), with copolymerization constants r₁ and r₂ approaching zero—the hallmark of an alternating copolymerization mechanism proceeding via monomeric charge-transfer complexes . The resulting copolymers exhibit cyclolinear unsaturated structures that are highly sensitive to UV irradiation, electron beams, and X-rays, providing high lithographic parameters and plasma stability suitable for negative photoresist applications . Similar alternating cyclocopolymerization behaviour has been demonstrated with maleic anhydride and trans-stilbene as comonomers .

polymer chemistry bifunctional monomer cyclocopolymerization donor–acceptor system

Ambient Physical State: Allyl Cinnamate Is a Liquid at Room Temperature, Whereas Methyl and Benzyl Cinnamates Are Crystalline Solids—Impacting Handling, Dissolution, and Formulation Workflows

Allyl cinnamate is a free-flowing liquid at standard ambient temperature, with a specific gravity of 1.050–1.056 at 25 °C and a melting point estimated at 29.72 °C (EPI Suite v4.11), though it is consistently reported and supplied as a colourless to pale yellow clear liquid . In contrast, methyl cinnamate (CAS 103-26-4) is a white to transparent crystalline solid with a melting point of 34–38 °C , and benzyl cinnamate (CAS 103-41-3) is a white to pale yellow solid with a melting point of 34–39 °C . Ethyl cinnamate (CAS 103-36-6) is a borderline case with a melting point of 6.0–7.5 °C, existing as a liquid at room temperature but solidifying under cool storage, with a lower density range of 1.045–1.048 at 25 °C . The liquid state of allyl cinnamate eliminates the need for pre-melting, hot-handling, or solvent pre-dissolution steps required for solid methyl and benzyl cinnamates during formulation batch preparation, while its higher density (1.053 vs. 1.045–1.048 for ethyl cinnamate) provides a measurable gravimetric distinction .

formulation science physical state liquid handling solubility industrial processing

Allyl Cinnamate Procurement-Relevant Application Scenarios Grounded in Quantitative Differentiation Evidence


Eco-Friendly Acaricide Development: Lead Scaffold for Haemaphysalis longicornis Tick Control

Allyl cinnamate's demonstrated status as the most potent cinnamate derivative against H. longicornis nymphs (LC₅₀ = 0.055 mg/cm²), combined with its complete suppression of egg hatching at 50 mg/mL and minimal toxicity to non-target earthworms, positions it as a high-priority lead scaffold for botanical acaricide development . The direct SAR comparison against five other cinnamate esters (benzyl, isopropyl, isobutyl, and isoamyl cinnamate) within a single study provides the quantitative justification for selecting allyl cinnamate over any other cinnamate ester as the starting point for acaricide lead optimization programs targeting this tick species, a medically important vector of SFTS virus .

Stored-Product Insect Pest Management: Biorational Contact Insecticide Matching Organophosphate Efficacy

With a contact LD₅₀ of 0.0003 mg/cm² against Sitophilus oryzae that is statistically comparable to dichlorvos (0.00025 mg/cm²), allyl cinnamate represents one of the most potent biorational contact insecticides identified among cinnamaldehyde-related compounds . Its dual contact and vapour-phase activity makes it suitable for closed-container fumigation applications in grain storage facilities. Procurement of allyl cinnamate for insecticide discovery programs is supported by its order-of-magnitude potency advantage over other active cinnamaldehyde analogs (LD₅₀ = 0.003–0.009 mg/cm²) within the same screening study .

Surface Disinfectant Formulation: Synergistic Biocide Potentiation with Lactic Acid

The combination of lactic acid with allyl cinnamate delivering a 2.98 log CFU·cm⁻² reduction against sessile E. coli—the highest value recorded among ten tested phytochemicals—provides a quantitative basis for incorporating allyl cinnamate into biocide formulations aimed at surface disinfection and early biofilm control . This application scenario is directly supported by the head-to-head comparison data showing that methyl cinnamate, cinnamic acid, and hydrocinnamic acid did not achieve comparable potentiation effects under identical checkerboard and sessile kill assay conditions . Formulators should prioritize allyl cinnamate specifically for LA-based disinfectant blends targeting Gram-negative bacterial contamination on hard surfaces .

Advanced Polymer Synthesis: Alternating Cyclocopolymerization for Radiation-Sensitive Photoresist Materials

Allyl cinnamate's unique bifunctional D–A monomer architecture—specifically the coexistence of an electron-donor allyl double bond and an electron-acceptor cinnamic double bond within the same molecule—enables it to undergo alternating cyclocopolymerization with styrene, maleic anhydride, or trans-stilbene to produce cyclolinear macromolecules with demonstrated sensitivity to UV radiation, electron beams, and X-rays . The resulting copolymers exhibit high lithographic parameters and plasma stability suitable for negative photoresist applications . This application scenario is structurally inaccessible to methyl, ethyl, and benzyl cinnamates, which lack the allyl donor double bond, making allyl cinnamate a mandatory monomer for any research program synthesizing D–A alternating cyclocopolymers from cinnamate ester starting materials .

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